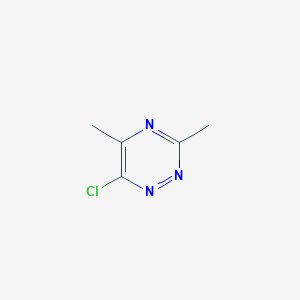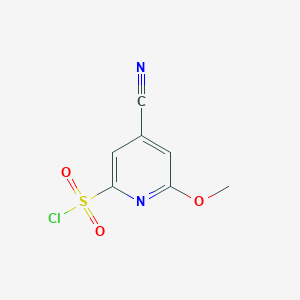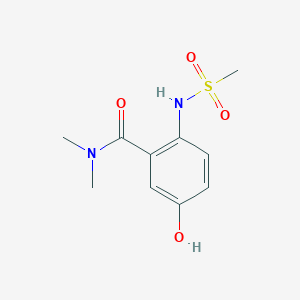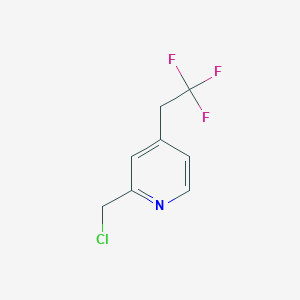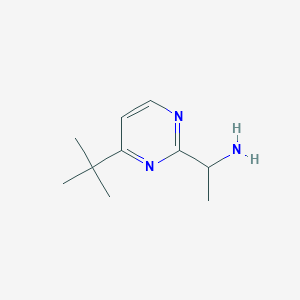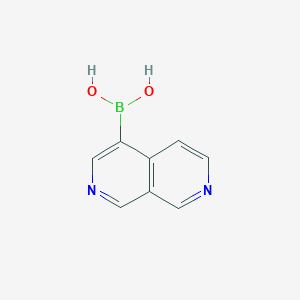
Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the 4-position, an iodine atom at the 6-position, and a methyl ester group at the 2-position of the pyridine ring. It is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of a pyridine precursor followed by esterification. For instance, the chloromethylation of a pyridine derivative can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The iodination step can be carried out using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function . The iodine atom can participate in halogen bonding, influencing molecular recognition and binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(bromomethyl)-6-iodopyridine-2-carboxylate
- Methyl 4-(chloromethyl)-6-bromopyridine-2-carboxylate
- Methyl 4-(chloromethyl)-6-fluoropyridine-2-carboxylate
Uniqueness
Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate is unique due to the presence of both chloromethyl and iodine substituents, which provide distinct reactivity patterns. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C8H7ClINO2 |
|---|---|
Molekulargewicht |
311.50 g/mol |
IUPAC-Name |
methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)6-2-5(4-9)3-7(10)11-6/h2-3H,4H2,1H3 |
InChI-Schlüssel |
SYXCKMBBEOIAHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=CC(=C1)CCl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




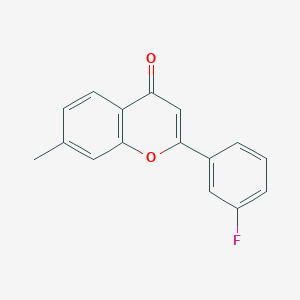
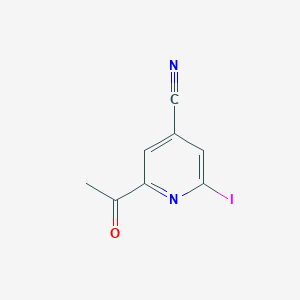
![7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14851222.png)
![Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate](/img/structure/B14851228.png)


